4-(Benzo[d]dioxol-5-yl)benzoic acid chemical properties
4-(Benzo[d]dioxol-5-yl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(Benzo[d]dioxol-5-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(Benzo[d]dioxol-5-yl)benzoic acid (CAS No. 193151-97-2). This biphenyl carboxylic acid derivative is a molecule of significant interest to researchers in medicinal chemistry and drug discovery, combining the biologically privileged benzodioxole (methylenedioxyphenyl) scaffold with the versatile benzoic acid moiety. This document details a robust two-step synthesis protocol via Suzuki-Miyaura coupling and subsequent saponification, provides an in-depth analysis of its spectroscopic characteristics, and discusses its potential reactivity and applications. The information is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and providing actionable protocols.
Chemical Identity and Structure
The foundational step in understanding any compound is to establish its precise chemical identity. 4-(Benzo[d]dioxol-5-yl)benzoic acid is a biaryl compound where a benzoic acid ring is linked at its 4-position to the 5-position of a 1,3-benzodioxole ring system.
| Identifier | Value | Source |
| IUPAC Name | 4-(1,3-Benzodioxol-5-yl)benzoic acid | - |
| CAS Number | 193151-97-2 | [1] |
| Molecular Formula | C₁₄H₁₀O₄ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Canonical SMILES | C1=CC(=C2C(=C1)OCO2)C3=CC=C(C=C3)C(=O)O | [1] |
| Structure | ![]() | - |
Physicochemical Properties
The physical properties of a compound govern its behavior in various experimental settings, from reaction conditions to formulation and biological assays. While specific experimental data for 4-(Benzo[d]dioxol-5-yl)benzoic acid is not extensively published, we can infer its likely properties based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Justification & Context |
| Appearance | White to off-white crystalline solid. | Consistent with the appearance of benzoic acid and other biphenyl carboxylic acids.[2] |
| Melting Point | >230 °C (Predicted) | Biphenyl-4-carboxylic acid melts at 225-227 °C. The extended, rigid benzodioxole structure would be expected to increase the melting point due to more efficient crystal lattice packing. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The carboxylic acid group provides some polarity, but the large, hydrophobic biaryl backbone dominates. Benzoic acid's solubility in water is low (3.44 g/L at 25°C) but increases in organic solvents.[3] This trend is expected to be more pronounced for this larger derivative. |
| pKa | ~4.0 - 4.5 (Predicted) | The pKa of benzoic acid is 4.2.[4] The benzodioxole substituent is weakly electron-donating and is not expected to dramatically alter the acidity of the distal carboxylic acid group. |
Synthesis and Purification
The most logical and efficient synthesis of 4-(Benzo[d]dioxol-5-yl)benzoic acid involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by hydrolysis of an ester protecting group. This approach allows for the use of common, commercially available starting materials and generally proceeds with high yields.
Synthetic Workflow Overview
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(benzo[d]dioxol-5-yl)benzoate
This protocol is adapted from a validated procedure for a similar decarbonylative Suzuki coupling, which provides the ester precursor to our target molecule.[5] The use of an ester starting material (methyl 4-bromobenzoate) is a common and effective alternative.
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Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1.0 eq), benzo[d]dioxol-5-ylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,4-Bis(diphenylphosphino)butane (dppb, 0.10 eq).
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Rationale: Pd(OAc)₂ is the palladium source (precatalyst). Dppb is a bidentate phosphine ligand that stabilizes the active Pd(0) species and facilitates the catalytic cycle. The boronic acid is used in slight excess to ensure complete consumption of the aryl bromide.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
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Reagent Addition: Add anhydrous 1,4-dioxane as the solvent, followed by triethylamine (Et₃N, 1.5 eq), boric acid (H₃BO₃, 1.5 eq), and trimethylacetic anhydride ((Piv)₂O or (tBuCO)₂O, 1.5 eq).
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Rationale: Triethylamine acts as the base required for the transmetalation step of the Suzuki cycle. The anhydride, in combination with the other reagents, facilitates the specific type of decarbonylative coupling described in the source literature.[5] 1,4-Dioxane is a high-boiling, aprotic solvent suitable for Suzuki reactions.
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Reaction: Seal the flask and heat the reaction mixture to 160 °C with vigorous stirring for 15-20 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure methyl ester intermediate.
Step 2: Saponification to 4-(Benzo[d]dioxol-5-yl)benzoic acid
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Hydrolysis: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v). Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) or lithium hydroxide (LiOH).
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Rationale: NaOH provides the hydroxide ions for nucleophilic acyl substitution at the ester carbonyl, cleaving the methyl group. A co-solvent system (THF/MeOH) is used to ensure solubility of both the nonpolar ester and the aqueous base.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC, showing consumption of the starting ester).
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Acidification and Isolation: Cool the reaction mixture in an ice bath and slowly acidify with aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is ~2. The desired carboxylic acid product, being poorly soluble in acidic water, will precipitate out as a solid.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final, high-purity 4-(Benzo[d]dioxol-5-yl)benzoic acid.
Spectroscopic Analysis & Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While a full experimental dataset is not available in the cited literature, a highly accurate prediction of the key spectral features can be made based on the known data of its direct methyl ester precursor and related structural analogs.
¹H NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~12.9 | br s | 1H | -COOH | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad singlet that exchanges with D₂O. |
| ~8.05 | d | 2H | H-2', H-6' | Protons on the benzoic acid ring ortho to the carboxyl group. Deshielded by the C=O group. Corresponds to the ~8.09 ppm signal in the methyl ester precursor.[5] |
| ~7.75 | d | 2H | H-3', H-5' | Protons on the benzoic acid ring meta to the carboxyl group. Corresponds to the ~7.60 ppm signal in the methyl ester precursor.[5] |
| ~7.20 | d | 1H | H-4 | Proton on the benzodioxole ring. |
| ~7.15 | dd | 1H | H-6 | Proton on the benzodioxole ring. |
| ~7.00 | d | 1H | H-7 | Proton on the benzodioxole ring. |
| ~6.10 | s | 2H | O-CH₂-O | The two equivalent protons of the methylenedioxy group, a highly characteristic singlet. Corresponds to the 6.04 ppm signal in the methyl ester precursor.[5] |
¹³C NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~167.5 | -COOH | The carboxylic acid carbon is highly deshielded by the two oxygen atoms. Benzoic acid C=O is at ~167 ppm.[6] |
| ~148.2, ~147.5 | C-3a, C-7a | Quaternary carbons of the benzodioxole ring attached to oxygen. |
| ~144.0 | C-1' | Quaternary carbon of the benzoic acid ring attached to the benzodioxole moiety. |
| ~135.0 | C-5 | Quaternary carbon of the benzodioxole ring attached to the benzoic acid moiety. |
| ~131.0 | C-4' | Quaternary carbon of the benzoic acid ring attached to the carboxyl group. |
| ~130.0 | C-2', C-6' | Aromatic CH carbons ortho to the carboxyl group. |
| ~126.5 | C-3', C-5' | Aromatic CH carbons meta to the carboxyl group. |
| ~122.0, ~109.0, ~108.5 | C-4, C-6, C-7 | Aromatic CH carbons of the benzodioxole ring. |
| ~101.8 | O-CH₂-O | The highly characteristic upfield signal of the methylenedioxy carbon. |
FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Significance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | Characteristic of the hydrogen-bonded dimer of a carboxylic acid.[7] |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp | Confirms the presence of the conjugated carboxyl group. |
| ~1605, ~1490 | C=C stretch (Aromatic) | Medium to strong | Indicates the presence of the aromatic rings. |
| ~1250, ~1040 | C-O stretch (Asymmetric & Symmetric) | Strong | The strong bands are characteristic of the aryl-ether linkages in both the carboxyl and the benzodioxole groups. |
| ~930 | O-CH₂-O bend | Medium | Often a characteristic band for the 1,3-benzodioxole ring system. |
Mass Spectrometry (Predicted)
| Analysis Type | Predicted m/z | Interpretation |
| ESI-MS (-) | 241.05 [M-H]⁻ | Deprotonated molecular ion in negative ion mode. |
| ESI-MS (+) | 243.06 [M+H]⁺ | Protonated molecular ion in positive ion mode. |
| High-Resolution MS | Calculated for C₁₄H₁₀O₄ [M+H]⁺: 243.0652 | Allows for unambiguous confirmation of the elemental formula. |
| Fragmentation | 225 [M-OH]⁺, 197 [M-COOH]⁺ | Common fragmentation pathways for benzoic acids include loss of a hydroxyl radical or the entire carboxyl group. |
Reactivity and Applications
The structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid offers two primary sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. Its structural motifs are highly relevant in modern drug discovery.
Chemical Reactivity
Caption: Primary sites of chemical reactivity.
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Carboxylic Acid Group: The -COOH moiety is the most reactive site. It can readily undergo standard transformations such as:
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via activation (e.g., with DCC) to form esters.
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Amidation: Activation with coupling reagents (e.g., HATU, HBTU) followed by reaction with primary or secondary amines to form a diverse library of amides. This is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.
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Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.
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Aromatic Rings: The biaryl system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern will be directed by the existing substituents. The benzodioxole ring is generally more electron-rich and thus more activated towards substitution than the benzoic acid ring, which is deactivated by the electron-withdrawing carboxyl group.
Significance in Drug Discovery and Research
The combination of the benzodioxole and biphenyl carboxylic acid motifs makes this compound a compelling scaffold for biological investigation.
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Benzodioxole Moiety: This group is a well-known "privileged structure" found in numerous natural products and synthetic drugs. It is recognized for its ability to interact with various biological targets and often imparts favorable pharmacokinetic properties. Compounds containing this moiety have demonstrated a wide range of activities, including antimicrobial, anticancer, and antiepileptic effects.
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Biphenyl Carboxylic Acids: This structural class is prevalent in pharmaceuticals. The rigid biphenyl linker provides a well-defined vector for positioning functional groups to interact with protein binding sites, while the carboxylic acid often serves as a key hydrogen bonding group or a handle for improving solubility and pharmacokinetic profiles.
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Potential Applications: Given the known biological activities of its constituent parts, 4-(Benzo[d]dioxol-5-yl)benzoic acid is a promising starting point for developing novel therapeutic agents. For instance, a structurally related compound, 2-(6-benzoylbenzo[d][1]dioxol-5-yl)acetic acid, has been investigated for its potent α-amylase inhibiting activity, suggesting potential applications in diabetes research. This scaffold could be explored for its potential as an inhibitor of other enzymes, such as xanthine oxidase or lactate dehydrogenase, which are relevant targets in metabolic and neurological diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, safe handling procedures should be based on those for analogous aromatic carboxylic acids.
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Hazard Classification (Expected): Causes skin irritation, causes serious eye damage, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
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Handling: Avoid breathing dust. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, well-closed container away from incompatible materials such as strong oxidizing agents and bases.
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![Chemical Structure of 4-(Benzo[d]dioxol-5-yl)benzoic acid](https://i.imgur.com/3fL5gXv.png)
A 4-halobenzoic acid (X = Br, I) is coupled with 3,4-(methylenedioxy)phenylboronic acid in the presence of a palladium catalyst and a base to yield the desired biaryl product.